molecular formula C14H14N2O3S B12185403 3-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)benzoic acid

3-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)benzoic acid

Cat. No.: B12185403
M. Wt: 290.34 g/mol
InChI Key: PUMVJORXIPMJIW-UHFFFAOYSA-N
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Description

3-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)benzoic acid is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)benzoic acid typically involves the formation of the thiazole ring followed by the attachment of the benzoic acid moiety. One common method involves the reaction of 2,4-dimethylthiazole with a suitable carbonyl compound under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

3-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)benzoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)benzoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]amino}methyl)benzoic acid is unique due to its specific combination of a thiazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

3-[[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]methyl]benzoic acid

InChI

InChI=1S/C14H14N2O3S/c1-8-12(20-9(2)16-8)13(17)15-7-10-4-3-5-11(6-10)14(18)19/h3-6H,7H2,1-2H3,(H,15,17)(H,18,19)

InChI Key

PUMVJORXIPMJIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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